Trimethyl(nonafluorobutyl)silane
Overview
Description
Trimethyl(nonafluorobutyl)silane is an organosilicon compound with the molecular formula C7H9F9Si. It is characterized by the presence of a trimethylsilyl group attached to a nonafluorobutyl chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Scientific Research Applications
Trimethyl(nonafluorobutyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for potential use in drug delivery systems due to its unique chemical properties.
Safety and Hazards
Mechanism of Action
- The C-Si bond is highly electron-releasing and can stabilize positive charges in the β position through hyperconjugation .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Trimethyl(nonafluorobutyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and fluorine bonding. These interactions can enhance the stability and activity of enzymes, making them more efficient in catalyzing biochemical reactions . The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with their active sites . This interaction can lead to changes in enzyme conformation and activity, affecting the overall biochemical pathways. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy growth . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and biochemical pathways.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(nonafluorobutyl)silane can be synthesized through several methods. One common approach involves the reaction of nonafluorobutyl iodide with trimethylchlorosilane in the presence of a base such as potassium carbonate. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(nonafluorobutyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nonafluorobutyl group is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic transformations, particularly in the reduction of ketones to alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. These reactions typically occur under mild conditions with the use of solvents like tetrahydrofuran (THF).
Reduction Reactions: Reagents such as triflic acid and silanes are used in deoxygenative transformations, often under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted silanes, where the nonafluorobutyl group is replaced by the nucleophile.
Reduction Reactions: The primary products are alkenes formed through the reduction of ketones.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Uniqueness
Trimethyl(nonafluorobutyl)silane is unique due to the presence of the nonafluorobutyl chain, which imparts enhanced chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOLWOJHMOEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895200 | |
Record name | Trimethyl(nonafluorobutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204316-01-8 | |
Record name | Trimethyl(nonafluorobutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(nonafluorobutyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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